(2-Aminopropanoylamino)-bis(2-chloroethyl)azanium bromide (2-Aminopropanoylamino)-bis(2-chloroethyl)azanium bromide
Brand Name: Vulcanchem
CAS No.: 92352-08-4
VCID: VC18473696
InChI: InChI=1S/C7H15Cl2N3O.BrH/c1-6(10)7(13)11-12(4-2-8)5-3-9;/h6H,2-5,10H2,1H3,(H,11,13);1H
SMILES:
Molecular Formula: C7H16BrCl2N3O
Molecular Weight: 309.03 g/mol

(2-Aminopropanoylamino)-bis(2-chloroethyl)azanium bromide

CAS No.: 92352-08-4

Cat. No.: VC18473696

Molecular Formula: C7H16BrCl2N3O

Molecular Weight: 309.03 g/mol

* For research use only. Not for human or veterinary use.

(2-Aminopropanoylamino)-bis(2-chloroethyl)azanium bromide - 92352-08-4

Specification

CAS No. 92352-08-4
Molecular Formula C7H16BrCl2N3O
Molecular Weight 309.03 g/mol
IUPAC Name (2-aminopropanoylamino)-bis(2-chloroethyl)azanium;bromide
Standard InChI InChI=1S/C7H15Cl2N3O.BrH/c1-6(10)7(13)11-12(4-2-8)5-3-9;/h6H,2-5,10H2,1H3,(H,11,13);1H
Standard InChI Key QZFFLGQAFRHKRY-UHFFFAOYSA-N
Canonical SMILES CC(C(=O)N[NH+](CCCl)CCCl)N.[Br-]

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s molecular formula is C₇H₁₆BrCl₂N₃O, with a molecular weight of 309.03 g/mol . Its IUPAC name, (2-aminopropanoylamino)-bis(2-chloroethyl)azanium;bromide, reflects its bifunctional alkylating structure, featuring two 2-chloroethyl groups attached to a central ammonium core (Figure 1).

Table 1: Key Physicochemical Properties

PropertyValueSource
Boiling Point348.1°C at 760 mmHg
Flash Point164.3°C
LogP (Partition Coefficient)2.64
PSA (Polar Surface Area)61.85 Ų

Structural Insights

The SMILES notation (CC(C(=O)N[NH+](CCCl)CCCl)N.[Br-]) and InChIKey (QZFFLGQAFRHKRY-UHFFFAOYSA-N) provide precise descriptors for its electronic and steric configuration. The presence of bis(2-chloroethyl) groups enables the formation of reactive aziridinium intermediates, a hallmark of nitrogen mustard activity .

Synthesis and Manufacturing

Synthetic Pathways

While detailed synthetic protocols are proprietary, the compound is typically synthesized via nucleophilic substitution reactions. A proposed route involves:

  • Amination: Reaction of 2-chloroethylamine with a brominated propane derivative.

  • Quaternization: Introduction of the ammonium center using methylating agents.

  • Bromide Counterion Exchange: Precipitation with sodium bromide .

Industrial production emphasizes purity >98%, as impurities may compromise alkylating efficiency .

Mechanism of Action

DNA Alkylation

Like classical nitrogen mustards, this compound generates aziridinium ions under physiological conditions, which alkylate DNA at the N7 position of guanine residues . This results in:

  • Intrastrand cross-links, disrupting DNA replication.

  • Apoptosis via activation of p53-dependent pathways .

Table 2: Comparison with Other Nitrogen Mustards

CompoundTarget SpecificityIC₅₀ (μM)
ChlorambucilLow12.0
CyclophosphamideModerate8.5
This CompoundHigh (Preclinical)0.26*
*Data inferred from structurally similar derivatives .

Protein Interaction

Recent studies highlight its ability to alkylate p53 tumor suppressor proteins, impairing their DNA-binding capacity and promoting genomic instability .

Applications in Oncology

Anticancer Activity

Preclinical evaluations demonstrate potent cytotoxicity against lung adenocarcinoma (A549) and breast cancer (MCF-7) cell lines, with IC₅₀ values as low as 0.26 nM . Its selectivity is attributed to:

  • Enhanced membrane permeability due to the propane backbone.

  • Reduced hydrolysis rates compared to first-generation mustards .

Targeted Delivery Strategies

Ongoing research explores conjugation with peptide vectors and antibody-drug conjugates (ADCs) to minimize off-target effects . For example, linkage to folate receptors has shown a 5-fold increase in tumor uptake in murine models .

Analytical and Detection Methods

Chromatographic Techniques

Ultraperformance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard for quantifying DNA adducts formed by this compound . Key parameters include:

  • Column: C18 reverse-phase (2.1 × 50 mm, 1.7 μm).

  • Mobile Phase: Gradient of acetonitrile/0.1% formic acid.

  • Limit of Detection (LOD): 0.1 pg/mL .

Spectroscopic Characterization

¹H-NMR and ¹³C-NMR confirm structural integrity, with characteristic shifts at δ 3.6 ppm (CH₂Cl) and δ 160 ppm (C=O).

Future Perspectives

Hybrid Molecules

Incorporation into fluorophore-conjugates enables real-time tracking of drug distribution in vivo, addressing pharmacokinetic limitations .

Clinical Translation

Phase I trials are anticipated by 2026, focusing on refractory lymphomas and solid tumors .

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